molecular formula C13H15ClN2O2 B1519455 N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide CAS No. 1098346-50-9

N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide

Cat. No.: B1519455
CAS No.: 1098346-50-9
M. Wt: 266.72 g/mol
InChI Key: IXDYXPBHSRPCFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide” is defined by its IUPAC name and InChI Code . The IUPAC name is “methyl (4-((2-chloroacetamido)methyl)phenyl)carbamate” and the InChI Code is "1S/C11H13ClN2O3/c1-17-11(16)14-9-4-2-8(3-5-9)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)" .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 256.69 . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has focused on the synthesis and characterization of cyclopropanecarboxamide derivatives, highlighting the versatility and adaptability of these compounds in chemical synthesis. For instance, the study by Özer et al. (2009) details the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, showcasing their structural diversity and potential for further chemical modifications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Pharmacological Research

The cyclopropane ring is a feature of interest in pharmacological research due to its conformational rigidity, which can influence the biological activity of compounds. Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, aiming to improve activity and investigate bioactive conformations. This research demonstrates the cyclopropane ring's utility in designing biologically active compounds with potential therapeutic applications (Kazuta, Matsuda, & Shuto, 2002).

Chemical Modifications and Biological Activity

Further chemical modifications of cyclopropylcarboxamides have been explored to evaluate their biological activities, including antimicrobial and cytotoxic effects. For example, Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole and assessed their antibacterial and cytotoxic properties, revealing some compounds' significant biological activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Applications in Drug Development

The structural features of cyclopropanecarboxamides have implications for drug development, particularly in designing compounds with desired pharmacological profiles. Research into the synthesis and biological evaluation of cyclohexane-1-carboxamides as apoptosis inducers provides insights into the potential therapeutic applications of these derivatives in cancer treatment (Abd-Allah & Elshafie, 2018).

Safety and Hazards

The safety information for “N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide” indicates that it has several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-1-5-11(6-2-9)16-13(18)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDYXPBHSRPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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